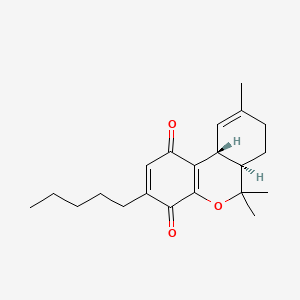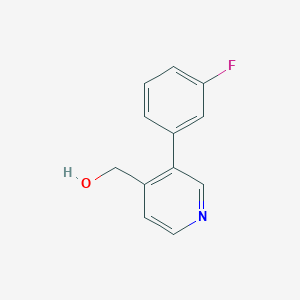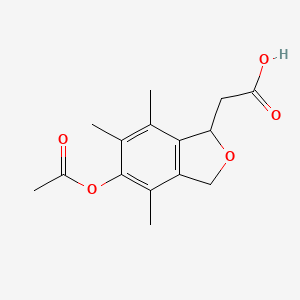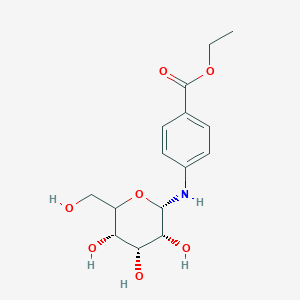
Delta9-THCQ
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delta-9-tetrahydrocannabinol quinone (Delta9-THCQ) is a synthetic derivative of Delta-9-tetrahydrocannabinol (Delta9-THC), the primary psychoactive component of the cannabis plant
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Delta9-THCQ typically involves the oxidation of Delta9-THC. One common method is the use of chromic acid or potassium permanganate as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl group to a quinone structure.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of Delta9-THC from cannabis plants, followed by chemical oxidation. The process includes:
Extraction: Delta9-THC is extracted from cannabis flowers using organic solvents.
Oxidation: The extracted Delta9-THC is then oxidized using chromic acid or potassium permanganate.
Purification: The resulting this compound is purified using chromatographic techniques to obtain a high-purity product.
化学反应分析
Types of Reactions
Delta9-THCQ undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert this compound back to Delta9-THC or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the quinone structure.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
Oxidation: Formation of higher quinone derivatives.
Reduction: Conversion back to Delta9-THC or other reduced forms.
Substitution: Introduction of different functional groups, leading to a variety of substituted quinones.
科学研究应用
Delta9-THCQ has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of quinones and their derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Delta9-THCQ exerts its effects through interactions with various molecular targets and pathways. It is known to:
Bind to Cannabinoid Receptors: this compound interacts with cannabinoid receptors (CB1 and CB2) in the body, leading to modulation of neurotransmitter release and other cellular responses.
Modulate Enzymatic Activity: It can influence the activity of enzymes involved in oxidative stress and inflammation.
Affect Cellular Signaling: this compound can alter signaling pathways related to cell growth, apoptosis, and immune responses.
相似化合物的比较
Delta9-THCQ is unique compared to other similar compounds due to its quinone structure. Some similar compounds include:
Delta9-THC: The parent compound, known for its psychoactive effects.
Delta8-THC: An isomer of Delta9-THC with slightly different psychoactive properties.
Delta9-THCA: The acidic precursor of Delta9-THC, which is non-psychoactive until decarboxylated.
Delta9-THCV: A variant with potential appetite-suppressing and anti-inflammatory properties.
属性
分子式 |
C21H28O3 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-1,4-dione |
InChI |
InChI=1S/C21H28O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h11-12,15-16H,5-10H2,1-4H3/t15-,16-/m1/s1 |
InChI 键 |
KVAAAUWYXXYUQE-HZPDHXFCSA-N |
手性 SMILES |
CCCCCC1=CC(=O)C2=C(C1=O)OC([C@H]3[C@H]2C=C(CC3)C)(C)C |
规范 SMILES |
CCCCCC1=CC(=O)C2=C(C1=O)OC(C3C2C=C(CC3)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14088638.png)




![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
![eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species]](/img/structure/B14088660.png)
![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)
![N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14088677.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14088691.png)
